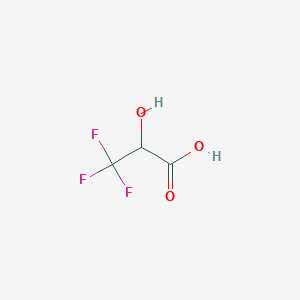

3,3,3-Trifluoro-2-hydroxypropanoic acid

Descripción general

Descripción

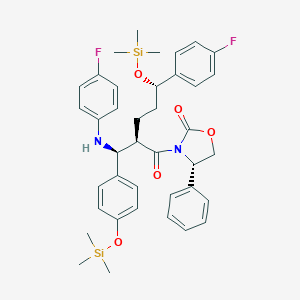

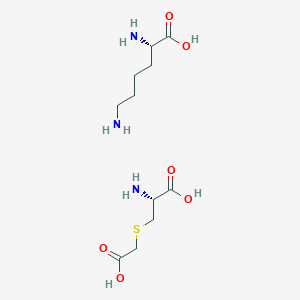

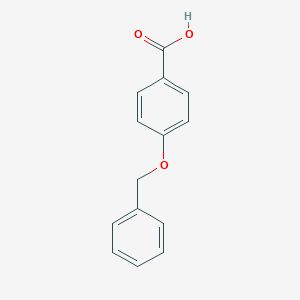

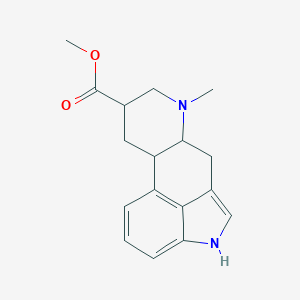

Synthesis Analysis 3,3,3-Trifluoro-2-hydroxypropanoic acid, a fluorinated derivative of lactic acid, is synthesized from racemic 2-trifluoromethyl-3-hydroxypropionic acid (rac-1) prepared on a 50 g scale from 3,3,3-trifluoropropene in four steps with an overall yield of 40%. A specific procedure for the resolution of rac-1 with 2-amino-1-phenylpropane-1,3-diol is described, leading to the isolation of its enantiomers (R)-1 and (S)-1, with their enantiomer purities determined by GC analysis of the corresponding methyl esters on a chiral column. Their chirality senses are assigned from an X-ray crystal structure of the salt formed with phenylethylamine. This compound is frequently employed as a chiral synthetic building block, known as 'Roche acid' (CHIMIA, 1996).

Molecular Structure Analysis The molecular structure of rac-3,3,3-trifluoro-2-hydroxypropanoic acid exhibits a notable O=C—C—O(H) torsion angle of 13.26°. In the crystal structure, O—H⋯O hydrogen bonds and C—H⋯O contacts connect the molecules into sheets perpendicular to the c axis, revealing intricate details about its molecular geometry and intermolecular interactions (Acta Crystallographica Section E: Structure Reports Online, 2013).

Chemical Reactions and Properties The chemical behavior of 3,3,3-Trifluoro-2-hydroxypropanoic acid involves its interaction with hydroxylamine, leading to novel reactions. For example, 3-(polyfluoroacyl)chromones reacting with hydroxylamine through a nucleophilic 1,4-addition followed by the opening of the pyrone ring and subsequent cyclization to 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols. Further treatment with trifluoroacetic acid opens the isoxazole ring, yielding 3-cyano-2-(polyfluoroalkyl)chromones (Tetrahedron Letters, 2006).

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure: 3,3,3-Trifluoro-2-hydroxypropanoic acid has been characterized through crystallography, revealing insights into its molecular structure and intermolecular interactions (Gerber & Betz, 2013).

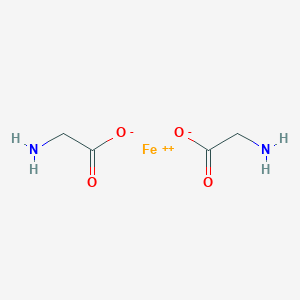

Enantioselective Hydrolysis: Microorganisms capable of enantioselectively hydrolyzing derivatives of this compound have been isolated, allowing the preparation of its enantiomers for potential pharmaceutical applications (Fuhshuku et al., 2014).

Industrial Production and Bioplastic Potential: It is a precursor in the production of chemicals like acrylic acid and its derivatives. In polymerized form, it can be used in bioplastic production, with advances in metabolic engineering and synthetic biology enhancing its bio-production (Jers et al., 2019).

Catalytic Chemical Methods: Eco-sustainable processes leading to the production of 3,3,3-Trifluoro-2-hydroxypropanoic acid have been explored, highlighting the potential of catalytic chemical methods in green chemistry (Pina et al., 2011).

Biotransformation in Animals: Studies on rabbits have shown that 2,3,3,3-tetrafluoropropene, a related compound, is metabolized to form derivatives including N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine, with implications for toxicity and pharmacokinetics (Schuster et al., 2010).

Bacterial Enzyme for Synthesis: A novel amidase from Burkholderia phytofirmans has been characterized for the synthesis of enantiomerically pure derivatives of this acid, highlighting its potential in pharmaceutical synthesis (Wu et al., 2017).

Oxidation of Levulinic Acid: It can be produced by oxidizing biomass-derived levulinic acid, demonstrating a sustainable approach to its synthesis (Wu et al., 2015).

Chiral Derivatizing Agent: Mosher’s Acid, a derivative, can serve as a chiral derivatizing agent, useful in analytical chemistry (Savich & Tanski, 2020).

Bioconversion in Bacillus subtilis: Genetically engineered Bacillus subtilis has been investigated for converting glycerol into 3-hydroxypropanoic acid, an important platform chemical (Kalantari et al., 2017).

Safety And Hazards

Safety information for 3,3,3-Trifluoro-2-hydroxypropanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKGUTLIPHZYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-2-hydroxypropanoic acid | |

CAS RN |

684-07-1 | |

| Record name | 684-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-trifluoro-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

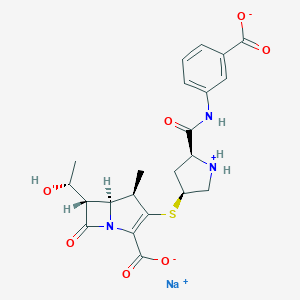

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B57151.png)